7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,3-benzoxazol-2-one: Lacks the acetyl group, which may affect its reactivity and applications.
7-Amino-2,3-dihydro-1,3-benzoxazol-2-one:
Uniqueness
7-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the acetyl group can influence its interactions with biological targets and its suitability for various industrial applications.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-acetyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-3-2-4-7-8(6)13-9(12)10-7/h2-4H,1H3,(H,10,12) |
InChI Key |
MMYYTTOSXBQKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC(=O)O2 |
Origin of Product |
United States |
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